Sodium 4-aminobenzoate

Description

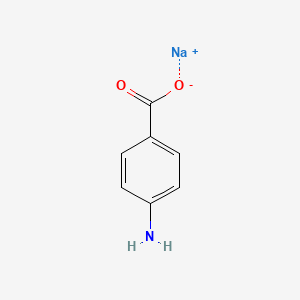

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060296 | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-06-6, 54287-22-8, 71720-42-8 | |

| Record name | Sodium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sodium 4-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of sodium 4-aminobenzoate (B8803810). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Properties

Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), is a white to off-white crystalline solid.[1] It is a compound of significant interest in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for its identification and handling.

| Property | Value | References |

| Chemical Name | This compound | [3] |

| Synonyms | Sodium para-aminobenzoate, PABA sodium salt | [2][3] |

| CAS Number | 555-06-6 | [2] |

| Molecular Formula | C₇H₆NNaO₂ | [1] |

| Molecular Weight | 159.12 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][2] |

| Melting Point | >300 °C | [3][4] |

| Density | 1.410 g/cm³ | [1] |

Solubility

The solubility of this compound is a critical parameter for its application in various formulations. It is highly soluble in water and exhibits moderate solubility in some organic solvents.[1]

| Solvent | Solubility | References |

| Water | Highly soluble; 50 mg/mL | [1][3] |

| Ethanol | Soluble | [5] |

| Methanol (B129727) | Soluble | [5] |

| Ether | Soluble | [5] |

| Benzene | Slightly soluble | [5] |

| Petroleum Ether | Practically insoluble | [5] |

The solubility of this compound in aqueous solutions is influenced by pH, with lower pH potentially increasing solubility due to protonation.[1] Temperature also plays a role, with higher temperatures generally leading to increased solubility in water.[1]

Stability and Storage

This compound is generally stable under normal conditions.[1] However, it is light-sensitive and should be stored in a cool, dry, well-sealed container, protected from light.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of this compound.

Synthesis via Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This protocol is adapted from established industrial methods for the preparation of 4-aminobenzoic acid, which is then neutralized to form the sodium salt.[8][9]

Materials:

-

4-Nitrobenzoic acid

-

Sodium hydroxide (B78521)

-

5% Palladium on carbon (Pd/C) catalyst

-

Water

-

Hydrogen gas

-

Hydrochloric acid (for acidification to isolate the free acid)

Procedure:

-

Preparation of Sodium 4-nitrobenzoate (B1230335) solution: In a suitable reaction vessel, dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water (approximately 3 times the mass of the acid and base).[8]

-

Catalytic Hydrogenation:

-

Transfer the sodium 4-nitrobenzoate solution to a high-pressure reactor (autoclave).

-

Add 5% Pd/C catalyst (typically 1-2% by weight of the 4-nitrobenzoic acid).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) three times.

-

Pressurize the reactor with hydrogen gas to 1-2 MPa.

-

Heat the reaction mixture to 60-70 °C with stirring.

-

Maintain the reaction for approximately 2 hours, or until the hydrogen pressure remains constant, indicating the completion of the reaction.[8]

-

-

Catalyst Removal and Neutralization:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting aqueous solution contains this compound. For purification, this can be further processed.

-

Purification by Recrystallization

This protocol describes the purification of this compound from an aqueous solution.[10]

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative analysis of this compound, based on USP guidelines.[11]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

-

C18 reverse-phase column (e.g., 3.0-mm × 15-cm; 3.5-µm packing L11)

Reagents:

-

Mobile Phase: A mixture of methanol and 1.5% acetic acid in water (15:85 v/v).[11]

-

Standard Solution: Prepare a 0.1 mg/mL solution of USP Aminobenzoate Sodium Reference Standard in the mobile phase.[11]

-

Sample Solution: Prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase.[11]

Chromatographic Conditions:

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The retention time of the major peak in the sample solution should correspond to that of the standard solution.

-

Calculate the percentage of this compound in the sample by comparing the peak response of the sample to the peak response of the standard.[11]

Visualizations

Folate Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of folate in many microorganisms.[12] The following diagram illustrates the role of PABA in this essential metabolic pathway.

Caption: Bacterial folate biosynthesis pathway highlighting the role of PABA.

General Experimental Workflow for Chemical Characterization

The following diagram outlines a typical workflow for the characterization of a chemical substance like this compound.

Caption: General workflow for the characterization of a chemical compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. benchchem.com [benchchem.com]

Sodium 4-aminobenzoate CAS number and synonyms

This document provides essential identification and property data for Sodium 4-aminobenzoate (B8803810), intended for researchers, scientists, and drug development professionals.

Compound Identification

The primary identifier for Sodium 4-aminobenzoate is its Chemical Abstracts Service (CAS) Registry Number.

A comprehensive list of synonyms and alternative identifiers is provided below for cross-referencing purposes.

| Synonym / Identifier | Source / Type |

| Sodium p-aminobenzoate | Common Name[3] |

| 4-Aminobenzoic acid sodium salt | IUPAC Name[1][4][5] |

| Aminobenzoate sodium | USP Name[3][4] |

| PABA, Sodium | Abbreviation[1] |

| Antergyl | Brand Name[3] |

| Pabavit | Brand Name[3] |

| Benzoic acid, 4-amino-, monosodium salt | Systematic Name[3] |

| UNII-75UI7QUZ5J | FDA UNII Code[3] |

| EINECS 209-080-3 | European Community Number[3] |

Physicochemical Properties

Key quantitative properties of this compound are summarized in the following table.

| Property | Value |

| Molecular Formula | C₇H₆NNaO₂[2] or C₇H₆NO₂Na[1] |

| Molecular Weight | 159.12 g/mol [1][2][4] |

| Appearance | White to pale yellow powder/crystal[1] |

| Melting Point | >300 °C[6][7] |

| Water Solubility | Soluble (50 mg/ml)[6][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are application-specific and beyond the scope of this datasheet. For purification, recrystallization from water is a cited method.[7]

Logical Workflow

The following diagram illustrates the logical workflow for identifying and compiling technical data for a chemical compound, as performed for this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound | C7H6NNaO2 | CID 517441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氨基苯甲酸 钠盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. Aminobenzoate sodium - 4-Aminobenzoic acid sodium salt, PABA [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-AMINOBENZOIC ACID SODIUM SALT | 555-06-6 [amp.chemicalbook.com]

An In-depth Technical Guide to Para-Aminobenzoic Acid (PABA) Sodium Salt: Discovery, History, and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Para-aminobenzoic acid (PABA), and its corresponding sodium salt, hold a significant place in the annals of biochemistry and pharmacology. Initially miscategorized as a vitamin, its role has evolved from a key component in early sunscreens to a therapeutic agent for fibrotic disorders and a crucial intermediate in microbial metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of PABA and its sodium salt. It details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and presents quantitative data from significant clinical studies. Furthermore, this document illustrates critical biological pathways and experimental workflows to provide a thorough resource for the scientific community.

Historical Perspective and Key Milestones

Para-aminobenzoic acid has been known to chemists since 1863. Its journey through scientific history is marked by shifting perceptions of its biological role.

-

Early Discovery and "Vitamin" Status: For a period, PABA was referred to as "vitamin B10" or "vitamin Bx".[1] It was considered a factor in the vitamin B complex, thought to be essential for certain organisms.[2] However, it was later understood that while PABA is a vital precursor for folate synthesis in many bacteria, fungi, and plants, it is not an essential nutrient for humans.[3] The human gut microbiome is capable of generating PABA on its own.[3]

-

The Sunscreen Era: In 1943, PABA was patented as one of the first active chemical ingredients used in sunscreens.[3] Its ability to absorb UVB radiation made it a popular choice for sun protection formulations in the post-war era.[4] However, concerns over allergic reactions, photosensitivity, and potential cellular DNA damage led to its decline in use in sunscreens by the 1980s.[3][5]

-

Therapeutic Applications: The potassium salt of PABA (Potaba®) gained prominence as a prescription medication for treating fibrotic skin disorders, such as Peyronie's disease and scleroderma.[3][6] Its mechanism in these conditions is thought to be related to its antifibrotic properties.[7]

Physicochemical Properties

The sodium salt of PABA is the water-soluble form frequently used in various formulations. A summary of the key physicochemical properties of PABA and its sodium salt is provided below.

| Property | Para-Aminobenzoic Acid (PABA) | PABA Sodium Salt |

| CAS Number | 150-13-0[8] | 555-06-6[9][10] |

| Molecular Formula | C₇H₇NO₂[8] | C₇H₆NNaO₂[9] |

| Molecular Weight | 137.14 g/mol [8] | 159.12 g/mol [9] |

| Appearance | White to grey crystalline solid[8] | Pale yellow powder[9] |

| Melting Point | 187-189 °C[8] | >300 °C[11] |

| Solubility | Slightly soluble in water; soluble in ethanol.[8][12] | Soluble in water (50 mg/mL).[11] |

| UV Absorption (λmax) | ~260-289 nm (solvent dependent)[13] | ~284 nm[10] |

| pKa (Carboxyl) | 4.88[3] | N/A |

| pKa (Amino) | 2.42[3] | N/A |

Core Biological and Pharmacological Mechanisms

Role in Microbial Folate Synthesis

PABA is a critical intermediate in the de novo synthesis of folic acid (vitamin B9) in most bacteria, plants, and fungi.[14][15] These organisms utilize PABA and a pteridine (B1203161) precursor to form dihydropteroate (B1496061), a key step catalyzed by the enzyme dihydropteroate synthase (DHPS).[5][16] This pathway is essential for the production of tetrahydrofolate, a coenzyme vital for the synthesis of nucleic acids and certain amino acids.[17] Humans lack the enzymatic machinery to synthesize folate from PABA and must obtain it from their diet.[3]

The essentiality of this pathway in bacteria is famously exploited by sulfonamide antibiotics. These drugs are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby blocking folate synthesis and arresting bacterial growth.[3][18]

Antifibrotic Mechanism of Action

The therapeutic effect of potassium p-aminobenzoate in fibrotic conditions like Peyronie's disease and scleroderma is attributed to its antifibrotic activity. The proposed mechanism suggests that PABA increases oxygen uptake at the tissue level.[7] This enhanced oxygenation is believed to upregulate the activity of monoamine oxidase, an enzyme that plays a role in preventing or reversing the cross-linking of fibrous tissue.[7]

Antioxidant Properties

Research indicates that PABA and its sodium salt possess antioxidant properties.[19] They have been shown to act as effective scavengers of certain reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.[20] This antioxidant capacity may contribute to its protective effects against cellular damage.[18]

Clinical Efficacy and Quantitative Data

The primary therapeutic application of PABA salts is in the management of fibrotic diseases. The following tables summarize quantitative outcomes from key clinical studies.

Peyronie's Disease

Potassium p-aminobenzoate (Potaba) has been studied for its effects on plaque size, penile curvature, and pain associated with Peyronie's disease.

| Study (Reference) | Treatment | Key Outcomes |

| Weidner et al. (Prospective, RCT) [18] | 12 g/day Potassium PABA vs. Placebo for 12 months | Plaque Size: Significant decrease in PABA group (259 mm² to 142 mm²) vs. placebo (259 mm² to 233 mm²). (p=0.042) Curvature: No improvement in pre-existing curvature, but PABA prevented worsening (32.5% of placebo patients worsened, p<0.001). Pain: No significant difference in pain reduction (82.6% PABA vs. 77.3% placebo). |

| Carson (Retrospective Review) [21] | 12 g/day Potassium PABA for ≥ 3 months | Plaque Size: Decreased in 18 of 32 patients (56%). Curvature: Improved in 18 of 31 patients (58%); 8 of 31 (26%) had complete resolution. Pain: Improved in 8 of 18 patients (44%). |

| Lee et al. (Retrospective Review) [22][23] | 12 g/day Potassium PABA vs. Combination Therapy | Dropout Rate: 68.2% for PABA group vs. 7.7% for combination therapy group. Surgical Correction: Significantly more patients in the PABA group required surgery (35.7% vs. 13.3%, p=0.048). |

Scleroderma

Retrospective studies have suggested a benefit of potassium p-aminobenzoate on survival rates in patients with scleroderma.

| Study (Reference) | Treatment Group | 5-Year Survival Rate | 10-Year Survival Rate |

| Zarafonetis et al. (Retrospective) [17][24] | Adequately treated with KPAB | 88.5% | 76.6% |

| Never treated with KPAB | 69.8% | 56.6% | |

| Entire Cohort (n=390) | 81.4% | 69.4% |

Note: A 1994 double-blind trial found no effect of PABA on skin lesions in patients with long-standing scleroderma, highlighting the need for further prospective studies.[19]

Experimental Protocols

Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation

This protocol describes a common industrial method for synthesizing PABA by the reduction of 4-nitrobenzoic acid.

Materials:

-

4-nitrobenzoic acid

-

Sodium hydroxide (B78521)

-

Pd/C (Palladium on carbon) catalyst

-

Pressurized hydrogenation reactor (autoclave)

-

Hydrogen gas

-

Hydrochloric acid (36-38%)

Procedure:

-

Salt Formation: Prepare an aqueous solution of sodium 4-nitrobenzoate (B1230335) by dissolving 4-nitrobenzoic acid (e.g., 55.7 g) and sodium hydroxide (e.g., 13.3 g) in water (e.g., 222.8 g).[15]

-

Catalyst Addition: Transfer the solution to a high-pressure reactor. Add the Pd/C catalyst (e.g., 0.557 g).[15]

-

Hydrogenation: Seal the reactor and purge with nitrogen. Pressurize the reactor with hydrogen gas to 2-4 MPa.[3][15]

-

Reaction: Heat the mixture to 60-70 °C. Maintain the temperature and pressure, with stirring, until hydrogen uptake ceases (approx. 1 hour).[3][15]

-

Catalyst Recovery: Cool the reactor to room temperature. Depressurize and filter the reaction mixture to recover the Pd/C catalyst.[3][15]

-

Acidification & Isolation: Acidify the filtrate to a pH of 3 using hydrochloric acid. This precipitates the 4-aminobenzoic acid.[3][15]

-

Purification: Cool the mixture, collect the solid product by filtration, and dry under vacuum to yield PABA as a white to off-white solid (Typical yield: >96%, Purity by HPLC: >99%).[3][15]

Quantification of PABA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the analysis of PABA in biological or chemical samples.

Materials & Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., Eclipse XDB-C18, 5 µm, 4.6x150 mm)[14]

-

Mobile Phase A: 0.1% Formic Acid in Water[14]

-

Mobile Phase B: 0.1% Formic Acid in Methanol[14]

-

PABA standard for calibration

-

Sample preparation reagents (e.g., Tris-HCl buffer, filters)[14]

Procedure:

-

Sample Preparation: For cellular samples, centrifuge the culture, resuspend the pellet in buffer, and lyse the cells (e.g., by sonication). Clarify the lysate and supernatant by filtration (e.g., 0.22 µm filter).[14]

-

Chromatographic Conditions:

-

Mobile Phase Gradient:

-

Equilibrate the column with 92% Mobile Phase A and 8% Mobile Phase B.[14]

-

Inject the sample.

-

Increase Mobile Phase B linearly from 8% to 50% over 7 minutes.[14]

-

Increase Mobile Phase B from 50% to 100% over the next 3 minutes.[14]

-

Return to initial conditions (92% A, 8% B) and re-equilibrate for 4 minutes before the next injection.[14]

-

-

Quantification: Create a standard curve by injecting known concentrations of PABA. Determine the concentration in unknown samples by comparing their peak areas to the standard curve. The retention time for PABA is typically observed around 5-6 minutes under these conditions.[14]

Conclusion

From its misidentification as a vitamin to its widespread use in early sunscreens and current application in treating specific fibrotic diseases, para-aminobenzoic acid and its sodium salt have a rich and varied history. Its fundamental role in microbial folate synthesis has cemented its importance in microbiology and infectious disease, providing a key target for sulfonamide antibiotics. For drug development professionals, PABA's antifibrotic and antioxidant properties continue to be of interest. This guide has consolidated the historical context, physicochemical data, mechanisms of action, and key experimental methodologies to serve as a valuable technical resource for ongoing and future research in this area.

References

- 1. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 4. Reversed-phase liquid chromatographic method for the determination of p-aminobenzoic acid and anthranilic acid in urine: application to the investigation of exocrine pancreatic function - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 4-AMINOBENZOIC ACID SODIUM SALT | 555-06-6 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy [mdpi.com]

- 14. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 15. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potassium paraaminobenzoate (POTABA) in the treatment of Peyronie's disease: a prospective, placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 21. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. alliedacademies.org [alliedacademies.org]

- 25. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 4-Aminobenzoate in Bacteria: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzoic acid (PABA), and its sodium salt, sodium 4-aminobenzoate (B8803810), is a crucial small molecule in the metabolism of many bacterial species. Its primary and most well-understood role is as an essential precursor in the de novo biosynthesis of folates, a class of coenzymes vital for one-carbon transfer reactions. These reactions are fundamental to the synthesis of nucleic acids, certain amino acids, and other key cellular components. The bacterial folate synthesis pathway, being absent in humans, represents a key target for antimicrobial agents, most notably sulfonamides. Beyond this central role, PABA is also implicated in other metabolic processes, including coenzyme Q biosynthesis in some species, and has been shown to influence bacterial virulence and community behaviors such as biofilm formation. This guide provides a comprehensive technical overview of the biological functions of 4-aminobenzoate in bacteria, detailing the core metabolic pathways, summarizing key quantitative data, and providing experimental protocols for its study.

Core Biological Role: Precursor in Folate Biosynthesis

In a wide range of bacteria, 4-aminobenzoate is an indispensable intermediate in the synthesis of tetrahydrofolate (THF), the biologically active form of folate.[1] Bacteria that cannot acquire folates from their environment must synthesize them de novo, a pathway for which PABA is a mandatory building block.[2] Humans, in contrast, lack this pathway and must obtain folates through their diet, making the bacterial folate synthesis pathway an attractive target for selective antimicrobial therapies.[3][4]

The PABA Biosynthesis Pathway

The synthesis of PABA in bacteria, exemplified by the well-studied model organism Escherichia coli, begins with chorismate, a key branch-point metabolite in the shikimate pathway.[5] The conversion of chorismate to PABA is a two-step enzymatic process involving three proteins: PabA, PabB, and PabC.[6][7]

-

Formation of 4-amino-4-deoxychorismate (ADC): This initial step is catalyzed by 4-amino-4-deoxychorismate synthase (ADC synthase), which is a complex of two proteins, PabA and PabB.[8][9]

-

PabA functions as a glutaminase (B10826351), hydrolyzing glutamine to produce ammonia (B1221849).[6] Notably, PabA exhibits negligible glutaminase activity on its own and is allosterically activated upon forming a complex with PabB.[6][8]

-

PabB is the synthase component that utilizes the ammonia generated by PabA to convert chorismate into 4-amino-4-deoxychorismate (ADC).[8][9] In the absence of PabA, PabB can utilize exogenous ammonia, though less efficiently.[10]

-

-

Formation of 4-Aminobenzoate (PABA): The final step is the conversion of ADC to PABA and pyruvate. This reaction is catalyzed by the enzyme 4-amino-4-deoxychorismate lyase (ADC lyase), encoded by the pabC gene.[11]

Integration into the Folate Pathway

Once synthesized, PABA is incorporated into the folate backbone. Dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate.[1] This molecule is subsequently glutamylated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to the active coenzyme, tetrahydrofolate (THF).

This entire pathway is a critical target for antimicrobial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, mimicking the structure of PABA and thereby blocking folate synthesis.[1]

Visualization of the PABA and Folate Biosynthesis Pathways

The following diagrams illustrate the key metabolic routes involving PABA.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pseudomonas aeruginosa N-acylhomoserine lactone quorum sensing molecules target IQGAP1 and modulate epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Aminobenzoate synthesis in Escherichia coli: mutational analysis of three conserved amino acid residues of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa 4-Amino-4-Deoxychorismate Lyase: Spatial Conservation of an Active Site Tyrosine and Classification of Two Types of Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 10. mun.ca [mun.ca]

- 11. static.igem.org [static.igem.org]

Sodium 4-Aminobenzoate: A Re-evaluation of its Role Beyond the Vitamin B Complex

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), was once historically referred to as vitamin B10.[1][2] However, current scientific consensus does not classify PABA as a member of the vitamin B complex for humans.[3][4] This is because it is not an essential nutrient; the human body cannot use PABA to synthesize folate (vitamin B9), a critical function that PABA serves in bacteria, fungi, and plants.[5][6] Humans must obtain folate from their diet.[5] This whitepaper clarifies the current understanding of Sodium 4-aminobenzoate's biological significance, focusing on its established role in microbial metabolism and distinguishing this from its historical and incorrect classification as a human vitamin.

The Reclassification of PABA: Not a Human Vitamin

Vitamins are essential organic compounds that an organism cannot synthesize in sufficient quantities and must be obtained through its diet. While PABA is a structural component of the folic acid molecule, humans lack the necessary enzymatic machinery to convert PABA into folate.[3][5] The gut microbiome in humans can produce PABA, but this does not contribute significantly to the body's folate requirements.[1][5] Therefore, PABA is considered a nonessential nutrient for humans.[3]

Historically, PABA was sometimes grouped with the B-complex vitamins and labeled as vitamin Bx or B10.[1][2][7] This classification was later rescinded upon the discovery that its role as a vitamin is limited to organisms that synthesize their own folate.[8]

Core Biochemical Role: An Intermediate in Microbial Folate Synthesis

The primary and most well-understood biochemical function of PABA is its role as an essential intermediate in the folate synthesis pathway in many microorganisms and plants.[6][9][10] Folate cofactors are critical for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making this pathway vital for microbial proliferation.[10]

The pathway begins with chorismate and proceeds through several enzymatic steps to produce tetrahydrofolate (THF), the active form of the vitamin. PABA is incorporated into the folate structure by the enzyme dihydropteroate (B1496061) synthase (DHPS).

The Folate Synthesis Pathway in Bacteria

The diagram below illustrates the key steps in the bacterial folate synthesis pathway, highlighting the incorporation of PABA. This pathway is a major target for antimicrobial drugs, particularly sulfonamides.

Caption: Bacterial folate synthesis pathway highlighting PABA's role.

Mechanism of Action for Sulfonamide Antibiotics

The essentiality of the PABA-dependent folate pathway in bacteria is exploited by sulfonamide antibiotics. These drugs are structural analogs of PABA and act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme.[5] By blocking the incorporation of PABA, sulfonamides halt folate synthesis, leading to a bacteriostatic effect that prevents microbial growth and replication.[6] Since humans do not possess this pathway, they are unaffected by DHPS inhibitors, providing a basis for selective toxicity.

Other Investigated Applications

While not a vitamin for humans, this compound has been utilized and investigated in other contexts:

-

Topical Sunscreen: PABA was a common active ingredient in sunscreens due to its ability to absorb UVB radiation.[3][6] However, its use has declined significantly due to issues of skin irritation, photosensitivity, and allergic reactions.[1][8]

-

Dermatological and Fibrotic Conditions: PABA has been used orally to treat certain skin conditions, such as vitiligo, pemphigus, and Peyronie's disease, a condition involving fibrotic tissue buildup.[11] Its potential anti-fibrotic effects have been a subject of research, though results have been mixed.[8]

Conclusion for Drug Development Professionals

The classification of this compound (PABA) as a non-vitamin for humans is a critical distinction for researchers. Efforts to frame its biological activity within the context of a vitamin B factor are scientifically inaccurate. The true value of understanding PABA's biochemistry lies in its essential role in microbial metabolism. This pathway remains a validated and crucial target for the development of antimicrobial agents. Future research and development should focus on this established mechanism rather than pursuing the disproven hypothesis of its vitamin-like activity in humans.

References

- 1. What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects? [medicinenet.com]

- 2. Vitamin B10 (PABA): Uses, Safety, and Dosage [healthline.com]

- 3. Para-Aminobenzoic Acid (PABA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. oasishealth.app [oasishealth.app]

- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 7. Para-aminobenzoic acid: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 8. caringsunshine.com [caringsunshine.com]

- 9. 4-Aminobenzoic Acid (sodium salt) - Biochemicals - CAT N°: 18659 [bertin-bioreagent.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

A Technical Guide to the Natural Occurrence of Sodium para-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), is a compound of significant interest across various scientific disciplines. While PABA is more commonly referenced in biological contexts, it exists in equilibrium with its salt form, sodium para-aminobenzoate, in physiological systems. PABA is an intermediate in the synthesis of folate in bacteria, plants, and fungi. This guide provides an in-depth overview of the natural occurrence of sodium para-aminobenzoate, its biosynthesis, and the methodologies for its detection and quantification.

Natural Occurrence and Distribution

Para-aminobenzoic acid (PABA) is found in a variety of natural sources, where it is typically present as the free acid or its glucose ester. At physiological pH, PABA exists in equilibrium with its conjugate base, the para-aminobenzoate anion, which readily forms a salt with sodium ions present in the biological matrix. Therefore, the term "sodium para-aminobenzoate" in the context of natural occurrence refers to the dissociated form of PABA in a sodium-containing environment.

PABA is synthesized by bacteria, plants, and fungi. In the human intestinal tract, bacteria such as E. coli are capable of producing PABA.[1] While not considered an essential nutrient for humans, as we obtain folate from our diet, PABA is a constant component of our metabolism due to its presence in food and production by symbiotic gut bacteria.[1]

Quantitative Data on PABA in Natural Sources

The concentration of PABA varies significantly among different natural sources. The table below summarizes available quantitative data.

| Natural Source | Concentration of p-Aminobenzoic Acid (PABA) | Reference(s) |

| Baker's Yeast | 5 - 6 mg/kg (5 - 6 ppm) | [2] |

| Brewer's Yeast | 10 - 100 mg/kg (10 - 100 ppm) | [2][3] |

| Rat Liver | Colorimetric: 5.92 ± 0.10 µg/g; HPLC/UV: 1.23 ± 0.09 µg/g | [4][5] |

| Rat Blood | Colorimetric: 1.52 ± 0.22 µg/ml | [4][5] |

| Foods (General) | Found in liver, kidney, molasses, mushrooms, whole grains, spinach, and oat seeds. | [1][6][7] |

Biosynthesis of para-Aminobenzoic Acid

The biosynthesis of PABA is a well-characterized pathway in many microorganisms and plants, originating from the shikimate pathway.[8][9] The process begins with chorismate, a key intermediate in the synthesis of aromatic amino acids.

The conversion of chorismate to PABA involves two primary enzymatic steps:

-

Formation of 4-amino-4-deoxychorismate (ADC): The enzymes 4-amino-4-deoxychorismate synthase, composed of two subunits, PabA and PabB, catalyze the transfer of an amino group from glutamine to chorismate, forming ADC.

-

Conversion of ADC to PABA: The enzyme 4-amino-4-deoxychorismate lyase (PabC) then catalyzes the elimination of pyruvate (B1213749) from ADC, resulting in the formation of PABA.[9][10]

Signaling Pathway Diagram

Caption: Biosynthesis of p-Aminobenzoic Acid (PABA) from Chorismate.

Experimental Protocols for Quantification

The quantification of PABA in biological samples can be achieved through various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Sample Preparation

A general procedure for extracting PABA from a microbial cell culture for HPLC analysis is as follows:

-

Centrifuge the cell culture to separate the cell pellet from the supernatant.

-

Resuspend the cell pellet in a suitable buffer (e.g., 0.1M Tris-HCl).

-

Lyse the cells using sonication.

-

Filter sterilize both the cell lysate and the supernatant to remove particulate matter before injection into the HPLC system.[11]

For solid samples like yeast, an extraction with a solvent such as methanol (B129727) is typically employed.

High-Performance Liquid Chromatography (HPLC) Method

A common HPLC method for PABA analysis involves a reverse-phase C18 column.[11][12]

-

Mobile Phase: A gradient of aqueous formic acid (0.1%) and methanol with 0.1% formic acid is often used.[11] An isocratic mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer has also been reported.[12]

-

Column: Eclipse XDB-C18 column (5 µm, 4.6 x 150 mm) or equivalent.[11]

-

Injection Volume: 20 µL.[11]

-

Column Temperature: 40°C.[11]

Spectrophotometric Method

Spectrophotometric determination of PABA can be achieved through a charge-transfer complexation reaction.

-

A standard solution of PABA is prepared in methanol.

-

A chromogenic agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added.

-

The reaction forms a colored complex, and the absorbance is measured at the wavelength of maximum absorption (e.g., 474 nm for the PABA-DDQ complex).

-

Quantification is performed by comparing the sample's absorbance to a standard curve.

Experimental Workflow Diagram

Caption: General experimental workflow for the quantification of PABA.

Conclusion

Sodium para-aminobenzoate, through its equilibrium with para-aminobenzoic acid, is a naturally occurring compound found in a wide range of biological systems, from microorganisms to plants and various food sources. Its biosynthesis from chorismate is a well-defined enzymatic pathway. The quantification of PABA in natural matrices can be reliably achieved using established analytical techniques such as HPLC and spectrophotometry. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to explore the significance and applications of this compound.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paba | HealthyDoesIt [healthydoesit.org]

- 3. p-Aminobenzoic acid - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]

- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Para-Aminobenzoic Acid (PABA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 12. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Sodium 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound recognized for its ultraviolet (UV) filtering properties and as a precursor in biosynthetic pathways. Emerging research has also highlighted its potential as an antioxidant. This technical guide provides a comprehensive overview of the antioxidant characteristics of Sodium 4-aminobenzoate, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The document explores its capacity for direct radical scavenging and its potential role in modulating cellular antioxidant defense pathways, offering valuable insights for researchers and professionals in drug development and life sciences.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. This compound (Figure 1), a water-soluble salt, has demonstrated antioxidant capabilities that warrant further investigation for its potential therapeutic applications.[1][2][3] This guide synthesizes the current understanding of its antioxidant profile.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct interaction with free radicals and potential modulation of endogenous antioxidant systems.

Direct Radical Scavenging

This compound exhibits direct radical-scavenging activity, primarily attributed to the electron-donating amino group on the aromatic ring. This functional group enables the molecule to donate a hydrogen atom to neutralize free radicals, thereby breaking the chain reaction of oxidation.

Superoxide (B77818) Anion Radical Scavenging: Studies have demonstrated that this compound can inhibit the formation of superoxide anions.[1][3] This was notably observed in the adrenaline autoxidation assay, where it prevented the oxidation of adrenaline to adrenochrome (B1665551), a process mediated by superoxide radicals.[1][3]

Potential Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, there is evidence to suggest that p-aminobenzoic acid (PABA), the parent acid of this compound, may influence cellular antioxidant defense mechanisms, particularly the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of a suite of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. While direct evidence for this compound is limited, related amino-functionalized aromatic compounds have been shown to activate the Nrf2/ARE pathway.

Quantitative Antioxidant Activity

While extensive quantitative data for this compound is not widely available in the public domain, some studies on its parent compound, p-aminobenzoic acid, and its derivatives provide insights into its antioxidant potential.

| Assay | Test Compound | Result | Reference |

| Lipid Peroxidation Inhibition | p-Aminobenzoic acid derivative | 61.6% blocking of induced lipid oxidation | [3] |

Note: The lack of standardized quantitative data (e.g., IC50 values from DPPH, ABTS, FRAP assays) for this compound represents a significant research gap.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

Superoxide Anion Radical Scavenging Activity (Adrenaline Autoxidation Assay)

This assay is based on the inhibition of the oxidation of adrenaline to adrenochrome in the presence of an antioxidant.

Principle: Adrenaline autoxidizes at alkaline pH to produce adrenochrome and superoxide radicals. The rate of adrenochrome formation can be monitored spectrophotometrically. An antioxidant will scavenge the superoxide radicals, thus inhibiting adrenochrome formation.

Protocol:

-

Prepare a stock solution of adrenaline in a slightly acidic solution to prevent premature oxidation.

-

Prepare a buffer solution at an alkaline pH (e.g., carbonate buffer, pH 10.2).

-

Prepare various concentrations of the test compound (this compound).

-

In a cuvette, mix the buffer and the test compound solution.

-

Initiate the reaction by adding the adrenaline stock solution.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 480 nm) over time using a spectrophotometer.

-

A control is run without the test compound.

-

The percentage inhibition of adrenaline autoxidation is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: Polyunsaturated fatty acids in a lipid source (e.g., egg yolk homogenate, liposomes) are induced to peroxidize by a pro-oxidant (e.g., FeSO₄). The resulting MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically. An antioxidant will inhibit the peroxidation process, leading to reduced MDA formation.

Protocol:

-

Prepare a lipid-rich substrate, such as an egg yolk homogenate.

-

Prepare various concentrations of the test compound (this compound).

-

In a reaction tube, mix the lipid substrate, the test compound, and a pro-oxidant (e.g., FeSO₄) to induce peroxidation.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) reagent to the mixture.

-

Heat the tubes in a boiling water bath for a set time (e.g., 20 minutes) to facilitate the reaction between MDA and TBA.

-

Cool the tubes and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

A control is run without the test compound.

-

The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Directions

This compound demonstrates clear antioxidant potential through its ability to scavenge superoxide radicals and the likelihood of its derivatives to inhibit lipid peroxidation. The proposed involvement of the Keap1-Nrf2 pathway suggests a broader role in cellular defense against oxidative stress. However, the current body of research lacks comprehensive quantitative data from standardized in vitro antioxidant assays.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound in DPPH, ABTS, and FRAP assays to allow for direct comparison with other antioxidants.

-

Nrf2 Pathway Activation: Conducting cellular studies to confirm the direct activation of the Nrf2 pathway by this compound and identifying the downstream gene and protein expression changes.

-

In Vivo Studies: Evaluating the antioxidant efficacy of this compound in animal models of oxidative stress-related diseases.

A more complete understanding of the antioxidant properties of this compound will be crucial in unlocking its full potential for applications in pharmaceuticals and as a therapeutic agent.

References

Fibrinolytic Activity of Sodium Para-aminobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), has demonstrated potential as a compound with fibrinolytic and anticoagulant properties. This technical guide provides a comprehensive overview of the current understanding of its fibrinolytic activity, drawing from available in vivo and in vitro data. The guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antithrombotic agents. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of Sodium para-aminobenzoate.

Quantitative Data Summary

The available quantitative data on the antithrombotic and fibrinolytic activity of para-aminobenzoic acid (PABA), the parent compound of Sodium para-aminobenzoate, is primarily derived from in vivo animal studies. These findings provide a foundational understanding of its potential efficacy and dose-response relationship.

Table 1: In Vivo Antithrombotic and Anticoagulant Activity of Para-Aminobenzoic Acid (PABA)

| Parameter | Species | Dosage | Observation | Comparative Efficacy | Reference |

| Antithrombotic Effect | Rats, Rabbits | 0.5 mg/kg (i.v.) | Insignificant efficacy. | - | [1] |

| 1.5 mg/kg (i.v.) | Most pronounced antithrombotic effect. | Equivalent to 40 anti-Xa U/kg of Fraxiparin (low molecular weight heparin).[1] | [1] | ||

| 3.0 mg/kg (i.v.) | High efficacy, but induced hemolysis in ~50% of cases. | - | [1] | ||

| Anticoagulant Activity | In vivo (Rats) | 1.5 mg/kg (i.v.) | Peak antithrombotic activity observed at 3 hours post-injection, with effects lasting from 1.5 to 5 hours. | Unlike the immediate effect of Fraxiparin.[1] | [1] |

| - | Ratio of anti-Xa to anti-IIa (thrombin) activity = 2.4. | - | [1] | ||

| Effect on Platelets | Rats | 0.5 mg/kg, 1.5 mg/kg | No significant effect on platelet count. | - | [1] |

| 3.0 mg/kg | 20% decrease in platelet count. | - | [1] |

Experimental Protocols

In Vitro Plasma Clot Lysis Assay

This assay measures the overall effect of a compound on fibrin (B1330869) clot formation and lysis in a plasma environment.[2][3][4]

Objective: To determine the effect of Sodium para-aminobenzoate on the lysis of a plasma clot initiated by thrombin and tissue plasminogen activator (t-PA).

Materials:

-

Platelet-poor plasma (PPP)

-

Sodium para-aminobenzoate solutions (at various concentrations)

-

Thrombin solution (e.g., 0.5 IU/mL final concentration)

-

Tissue plasminogen activator (t-PA) solution (e.g., 60 ng/mL final concentration)

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm at 37°C

Procedure:

-

Prepare solutions of Sodium para-aminobenzoate in TBS at a range of concentrations.

-

In a 96-well microplate, add the following to each well:

-

167 µL of platelet-poor plasma.

-

20 µL of Sodium para-aminobenzoate solution (or TBS for control).

-

5 µL of t-PA solution.

-

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate clot formation by adding 10 µL of thrombin solution to each well.

-

Immediately place the plate in a pre-warmed spectrophotometer (37°C).

-

Monitor the change in optical density (OD) at 405 nm every 30 seconds for a duration sufficient to observe both clot formation and lysis (e.g., 2-4 hours).

-

Data Analysis: Plot OD versus time. Key parameters to calculate include:

-

Clot Lysis Time (CLT): Time from the maximum turbidity to 50% reduction in turbidity.

-

Area Under the Curve (AUC): Represents the overall clot lifespan.

-

Euglobulin Clot Lysis Time (ECLT) Assay

The ECLT is a classic global assay for assessing fibrinolytic activity by removing fibrinolytic inhibitors from plasma.[5][6][7][8]

Objective: To measure the effect of Sodium para-aminobenzoate on the lysis time of a clot formed from the euglobulin fraction of plasma.

Materials:

-

Platelet-poor plasma (PPP) collected in a citrated tube on ice.

-

Sodium para-aminobenzoate solutions.

-

0.025% Acetic acid, pre-chilled.

-

Borate (B1201080) buffer.

-

Thrombin solution (e.g., 10 IU/mL).

-

Glass test tubes.

-

Centrifuge (refrigerated).

-

Water bath at 37°C.

Procedure:

-

To 0.5 mL of PPP in a glass test tube, add 9.5 mL of pre-chilled 0.025% acetic acid.

-

Incubate on ice for 30 minutes to allow for the precipitation of the euglobulin fraction.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C.

-

Discard the supernatant. Invert the tube and allow it to drain on filter paper.

-

Resuspend the euglobulin precipitate in 0.5 mL of borate buffer.

-

Add the desired concentration of Sodium para-aminobenzoate to the resuspended euglobulin fraction.

-

Add 50 µL of thrombin solution to initiate clotting.

-

Immediately place the tube in a 37°C water bath.

-

Observe the clot at regular intervals (e.g., every 15 minutes) and record the time required for complete lysis.

-

Data Analysis: Compare the clot lysis time in the presence of Sodium para-aminobenzoate to the control (without the compound).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which Sodium para-aminobenzoate exerts its fibrinolytic effect is not yet fully elucidated. However, based on the general principles of fibrinolysis and the known anticoagulant properties of PABA, a proposed mechanism can be outlined.

The Fibrinolytic Cascade

Proposed Workflow for In Vitro Evaluation

The following workflow illustrates a systematic approach to characterizing the fibrinolytic activity of a test compound like Sodium para-aminobenzoate using the previously described in vitro assays.

Hypothetical Mechanism of Action of Para-Aminobenzoic Acid

Based on the finding that PABA exhibits direct anticoagulant properties by inhibiting thrombin (Factor IIa) and activated Factor X (Factor Xa), a plausible, though unconfirmed, mechanism for its fibrinolytic contribution can be proposed.[1] By inhibiting key components of the coagulation cascade, PABA could lead to the formation of a less stable fibrin clot that is more susceptible to lysis.

Conclusion and Future Directions

The available evidence suggests that Sodium para-aminobenzoate and its parent compound, PABA, possess both anticoagulant and fibrinolytic properties, making them interesting candidates for further research in the field of antithrombotic therapy. The in vivo data in animal models is promising, indicating a clear dose-dependent antithrombotic effect.

To build upon this foundation, future research should focus on:

-

In Vitro Characterization: Conducting detailed in vitro studies using the assays outlined in this guide to quantify the direct fibrinolytic effects of Sodium para-aminobenzoate and to elucidate its dose-response curve.

A more thorough understanding of the fibrinolytic activity of Sodium para-aminobenzoate at the molecular and cellular level will be crucial for its potential development as a novel therapeutic agent for thrombotic disorders.

References

- 1. [The antithrombotic activity of para-aminobenzoic acid in experimental thrombosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multiparameter test of clot formation and fibrinolysis for in-vitro drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euglobulin lysis time - Wikipedia [en.wikipedia.org]

- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 7. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]

- 8. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]

- 9. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Anticoagulant Potential of Sodium 4-aminobenzoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), has demonstrated notable anticoagulant properties, positioning it as a compound of interest for further investigation in the field of thrombosis and hemostasis. This technical guide provides a comprehensive overview of the existing scientific data on its anticoagulant potential. The available evidence, primarily from studies on its acidic form, PABA, indicates a dual mechanism of action involving direct inhibition of key coagulation factors and modulation of platelet function. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to facilitate further research and development.

Introduction

Sodium 4-aminobenzoate is a simple organic compound that has been identified as possessing anticoagulant, as well as antioxidant, fibrinolytic, and immunomodulating activities. Its potential to interfere with the coagulation cascade and platelet aggregation suggests its possible utility as a therapeutic agent in the prevention and treatment of thrombotic disorders. This guide synthesizes the current understanding of its anticoagulant profile, drawing from in vitro and in vivo studies on its acidic counterpart, para-aminobenzoic acid (PABA). While it is presumed that this compound exhibits a similar pharmacological profile to PABA, it is important to note that direct comparative studies are limited.

Mechanism of Action

The anticoagulant effect of this compound is believed to be multifactorial, targeting both the enzymatic cascade of coagulation and the cellular components of hemostasis.

Direct Inhibition of Coagulation Factors

Studies on PABA have shown that it acts as a direct anticoagulant by inhibiting the activity of two critical serine proteases in the coagulation cascade: Thrombin (Factor IIa) and activated Factor X (Factor Xa).

The Crucial Role of Sodium 4-Aminobenzoate in Folate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sodium 4-aminobenzoate (B8803810), and its conjugate acid para-aminobenzoic acid (PABA), as a pivotal precursor in the de novo folate biosynthesis pathway. Folate coenzymes are essential for one-carbon transfer reactions, which are critical for the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and serine). While mammals obtain folates from their diet, many microorganisms and plants synthesize them de novo, making the folate pathway an attractive target for antimicrobial and herbicide development. This guide details the enzymatic conversion of PABA, presents quantitative data on enzyme kinetics, provides experimental protocols, and visualizes the key pathways and workflows.

The Folate Synthesis Pathway: The Central Role of Dihydropteroate (B1496061) Synthase

The incorporation of PABA into the folate scaffold is catalyzed by the enzyme dihydropteroate synthase (DHPS) . This enzyme facilitates the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a key step in the biosynthesis of all folate coenzymes. The overall pathway from PABA to the active form, tetrahydrofolate (THF), involves several enzymatic steps.

The reaction catalyzed by DHPS is as follows:

(2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate (B83284) + 4-aminobenzoate ⇌ diphosphate + 7,8-dihydropteroate[1]

Subsequent enzymatic reactions convert 7,8-dihydropteroate to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF).

Regulation of the Folate Synthesis Pathway

The folate biosynthesis pathway is subject to regulation, primarily through feedback inhibition. The end-products of the pathway can inhibit the activity of key enzymes. For instance, dihydropteroate (DHP), the product of the DHPS reaction, can inhibit DHPS activity. Furthermore, tetrahydrofolate (THF) can inhibit dihydrofolate reductase (DHFR), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) can inhibit 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[2][3] This regulation ensures that the cellular pool of folates is maintained at an optimal level.

Quantitative Data on Dihydropteroate Synthase Activity

The kinetic parameters of DHPS vary between different organisms. Understanding these parameters is crucial for designing effective inhibitors and for optimizing the enzymatic synthesis of folate intermediates. The following tables summarize key kinetic data for DHPS from various sources.

Table 1: Michaelis-Menten Constants (Km) for p-Aminobenzoic Acid (PABA) in Dihydropteroate Synthase from Various Organisms

| Organism | Km for PABA (µM) | Conditions | Reference |

| Escherichia coli | 0.4 - 1.2 | pH 7.5 - 8.0 | [4] |

| Staphylococcus aureus | 1.1 ± 0.1 | pH 7.5, 25°C | [5] |

| Plasmodium falciparum | 0.6 ± 0.1 | pH 7.5, 25°C | [5] |

| Bacillus anthracis | 3.5 ± 0.5 | pH 7.6, 37°C | [6] |

| Pea (Pisum sativum) | 1.8 ± 0.3 | pH 8.0 | [7] |

Table 2: Inhibition Constants (Ki) of Sulfonamides for Dihydropteroate Synthase

| Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference |

| Sulfadiazine | Escherichia coli | 2.5 | Competitive | [8] |

| 4,4'-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 | Competitive | [8] |

| Sulfathiazole | Bacillus anthracis | 1.2 | Competitive | [9] |

| 6-(methylamino)-5-nitrosoisocytosine | Escherichia coli | 1.6 (I50) | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and analysis of 7,8-dihydropteroate from this compound.

Preparative Enzymatic Synthesis of 7,8-Dihydropteroate

This protocol is designed for the gram-scale synthesis of 7,8-dihydropteroate using recombinant DHPS.

Materials:

-

Recombinant Dihydropteroate Synthase (DHPS) from a suitable expression system (e.g., E. coli)

-

This compound (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Tris-HCl buffer (100 mM, pH 8.5)

-

MgCl₂ (10 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Trichloroacetic acid (TCA)

-

Ion-exchange chromatography column (e.g., DEAE-Sephadex)

-

Spectrophotometer

Protocol:

-

Enzyme Preparation: Purify recombinant DHPS using standard chromatographic techniques (e.g., affinity chromatography). Determine the protein concentration and specific activity.

-

Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing:

-

100 mM Tris-HCl, pH 8.5

-

10 mM MgCl₂

-

1 mM DTT

-

10 mM this compound

-

5 mM DHPPP

-

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DHPS to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific DHPS enzyme (typically 37°C) with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The formation of dihydropteroate can be monitored spectrophotometrically by a coupled assay with dihydrofolate reductase (DHFR) and NADPH, where the decrease in absorbance at 340 nm is measured.

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding cold trichloroacetic acid to a final concentration of 5% (w/v) to precipitate the enzyme.

-

Enzyme Removal: Centrifuge the reaction mixture to pellet the precipitated protein. Carefully collect the supernatant containing the product.

-

Purification:

-

Neutralize the supernatant with a suitable base (e.g., NaOH).

-

Apply the neutralized supernatant to a pre-equilibrated ion-exchange chromatography column (e.g., DEAE-Sephadex).

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound dihydropteroate using a salt gradient (e.g., 0-1 M NaCl in Tris-HCl buffer).

-

Collect fractions and analyze for the presence of the product using spectrophotometry or HPLC.

-

-

Product Characterization: Pool the fractions containing pure dihydropteroate. Confirm the identity and purity of the product using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Continuous Spectrophotometric Assay for Dihydropteroate Synthase Activity

This assay is suitable for kinetic studies and for screening potential inhibitors of DHPS.

Principle:

The production of 7,8-dihydropteroate by DHPS is coupled to its reduction to 7,8-dihydrofolate by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified Dihydropteroate Synthase (DHPS)

-

Purified Dihydrofolate Reductase (DHFR)

-

This compound (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Tris-HCl buffer (100 mM, pH 8.5)

-

MgCl₂ (10 mM)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

-

Enzyme Mix: In assay buffer, prepare a solution containing DHPS and an excess of DHFR. The final concentrations in the assay will be in the nanomolar range for DHPS and units/mL for DHFR.

-

Substrate Mix: In assay buffer, prepare a solution of PABA and DHPPP. The final concentrations will depend on the Km values for the specific DHPS being studied.

-

NADPH Solution: Prepare a fresh solution of NADPH in assay buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add the assay buffer.

-

Add the enzyme mix to each well.

-

Add the substrate mix to each well.

-

-

Initiate Reaction: Start the reaction by adding the NADPH solution to each well.

-

Kinetic Measurement: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) from the linear portion of the absorbance vs. time plot. The rate of dihydropteroate formation is directly proportional to the rate of NADPH oxidation.

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the enzymatic synthesis of dihydropteroate and the logical relationship of PABA within the broader context of cellular metabolism.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. Folate synthesis in plants: purification, kinetic properties, and inhibition of aminodeoxychorismate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of the dihydrofolate synthetase from Serratia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folate synthesis in higher-plant mitochondria: coupling between the dihydropterin pyrophosphokinase and the dihydropteroate synthase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Chemoenzymatic Synthesis of Dihydroartemisinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]